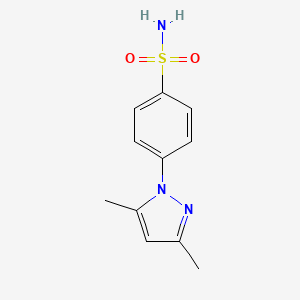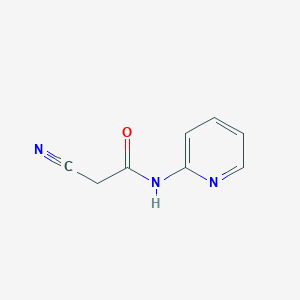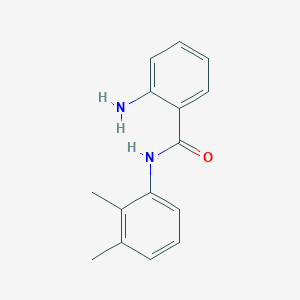
Cyclooctanecarboxylic acid
Descripción general
Descripción
Cyclooctanecarboxylic acid is an organic compound belonging to the class of cycloalkanecarboxylic acids. It features an eight-membered cycloalkane ring attached to a carboxylic acid group. The molecular formula of this compound is C₉H₁₆O₂. This compound is characterized by its unique chemical and physical properties, which are influenced by the presence of the cyclooctane ring and the carboxylic acid group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclooctanecarboxylic acid typically involves the oxidation of cyclooctanol, a primary alcohol, using a suitable oxidizing agent. This reaction can be carried out under mild conditions and is an efficient method for producing the acid. The reaction can be represented as follows: [ \text{C}8\text{H}{15}\text{OH} + [O] \rightarrow \text{C}8\text{H}{15}\text{COOH} + \text{H}_2\text{O} ] where [O] symbolizes an oxidizing agent .
Industrial Production Methods: In industrial settings, this compound can be produced through similar oxidation processes, often utilizing more scalable and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the product.
Análisis De Reacciones Químicas
Cyclooctanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce cyclooctanone or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: this compound can be reduced to cyclooctanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters. This reaction is commonly used to produce esters for fragrances, flavors, and pharmaceutical precursors.
Decarboxylation: Under strong heating conditions, this compound can undergo decarboxylation, releasing carbon dioxide and forming cyclooctane.
Aplicaciones Científicas De Investigación
Cyclooctanecarboxylic acid has a variety of applications in scientific research:
Chemistry: It is often used as a starting material or reagent in the synthesis of more complex organic molecules. Its unique cycloalkane ring structure allows for studies on conformational changes and stability .
Biology: In biological research, this compound and its derivatives can be used to study the effects of cycloalkane structures on biological systems.
Medicine: The compound and its derivatives are used in the synthesis of various pharmaceuticals, including anti-inflammatory agents and painkillers .
Industry: this compound is used in the production of polymers, esters, and other industrial chemicals .
Mecanismo De Acción
As a carboxylic acid, cyclooctanecarboxylic acid can donate a proton (H⁺) in a solution, classifying it as a Bronsted-Lowry acid. This property allows it to participate in acid-base reactions, forming carboxylate anions. The cyclooctane ring structure can influence the compound’s reactivity and stability, making it a valuable tool for studying conformational changes and molecular interactions .
Comparación Con Compuestos Similares
Cyclooctanecarboxylic acid can be compared to other cycloalkanecarboxylic acids, such as cyclohexanecarboxylic acid and cyclopentanecarboxylic acid:
Cyclohexanecarboxylic Acid:
- Molecular formula: C₇H₁₂O₂
- Features a six-membered cycloalkane ring
- Used in the synthesis of caprolactam, a precursor to nylon-6
Cyclopentanecarboxylic Acid:
- Molecular formula: C₆H₁₀O₂
- Features a five-membered cycloalkane ring
- Used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness of this compound:
- The eight-membered ring structure provides unique conformational properties and stability.
- It serves as a versatile starting material for the synthesis of various cyclooctane derivatives, which are important scaffolds in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
cyclooctanecarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-9(11)8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAXDCBRCGSGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343103 | |
| Record name | Cyclooctanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4103-15-5 | |
| Record name | Cyclooctanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclooctanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the stereochemistry of 2-hydroxy-1-cyclooctanecarboxylic acid influence its hydrogen bonding patterns in the solid state?
A: The cis and trans isomers of 2-hydroxy-1-cyclooctanecarboxylic acid exhibit distinct hydrogen bonding motifs in their crystal structures. The trans isomer, both as a free acid and an amide, forms infinite ribbons of dimers connected by R(2)(2)(12) rings with C(i) symmetry []. These ribbons arise from two alternating dimer types, differentiated by the donor-acceptor roles of the functional groups. In contrast, the cis isomer forms antiparallel hydrogen-bonded helices stabilized by interactions analogous to those observed in (1R,2R,4S*)-4-tert-butyl-2-hydroxy-1-cyclopentanecarboxamide []. This difference in hydrogen bonding patterns highlights the significant impact of stereochemistry on the solid-state packing and potential intermolecular interactions of these molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide](/img/structure/B1269009.png)








![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1269033.png)
![2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1269034.png)
![3-allyl-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1269035.png)

